4-Chloro-2-cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidine
Overview
Description
4-Chloro-2-cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position, a cyclopropyl group at the 2-position, and a tetrahydrofuran-2-yl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidine typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidine can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Cyclization Reactions: The presence of the cyclopropyl and tetrahydrofuran-2-yl groups allows for potential cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
4-Chloro-2-cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic and mechanical properties.
Biological Research: It is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents at the 2, 4, and 6 positions. Examples include:
- 4-Chloro-2-methyl-6-(tetrahydrofuran-2-yl)pyrimidine
- 4-Chloro-2-cyclopropyl-6-(furan-2-yl)pyrimidine
- 4-Chloro-2-cyclopropyl-6-(tetrahydropyran-2-yl)pyrimidine
Uniqueness
The uniqueness of 4-Chloro-2-cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds strain and reactivity, while the tetrahydrofuran-2-yl group enhances solubility and potential for hydrogen bonding.
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-(oxolan-2-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-6-8(9-2-1-5-15-9)13-11(14-10)7-3-4-7/h6-7,9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZACFRKYPHOTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC(=NC(=N2)C3CC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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